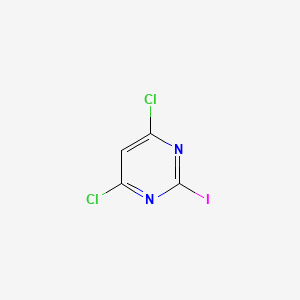

4,6-Dichloro-2-iodopyrimidine

Overview

Description

4,6-Dichloro-2-iodopyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of chlorine atoms at positions 4 and 6, and an iodine atom at position 2. It is widely used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-iodopyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the reaction of 4,6-dichloropyrimidine with iodine in the presence of a suitable oxidizing agent. This reaction is usually carried out under controlled conditions to ensure the selective introduction of the iodine atom at the 2-position .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-2-iodopyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide are commonly used under basic conditions.

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like Na2CO3 are used in aqueous or organic solvents.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, products can include various substituted pyrimidines.

Coupling Products: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

4,6-Dichloro-2-iodopyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-iodopyrimidine depends on its specific application. In biological systems, it often acts as an inhibitor of enzymes by binding to their active sites. The presence of chlorine and iodine atoms enhances its binding affinity and specificity. The compound can interfere with various molecular pathways, including those involved in DNA replication and protein synthesis .

Comparison with Similar Compounds

- 2,4-Dichloro-5-iodopyrimidine

- 4,6-Dichloropyrimidine

- 2,6-Dichloropyrazine

Comparison: 4,6-Dichloro-2-iodopyrimidine is unique due to the specific positioning of chlorine and iodine atoms, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers higher selectivity in certain reactions and better performance in biological assays .

Biological Activity

4,6-Dichloro-2-iodopyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound exhibits significant pharmacological properties, particularly in the fields of virology, oncology, and enzyme inhibition. Below is a detailed exploration of its biological activity, mechanisms of action, and relevant research findings.

Target Interactions

this compound primarily interacts with various enzymes and cellular pathways. It has been shown to inhibit the replication of several viruses, including those from the Herpes, Picorna, and Pox virus families. The compound acts as an inhibitor of dihydrofolate reductase (DHFR), which is crucial in the synthesis of nucleotides necessary for DNA replication.

Biochemical Pathways

The compound modulates key biochemical pathways by influencing enzyme activity and gene expression. It interacts with tyrosine kinases and DNA topoisomerases, affecting protein phosphorylation and DNA unwinding processes. These interactions can lead to alterations in cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs), which are vital for cell growth and differentiation.

Biological Activity

Antiviral Properties

Research indicates that this compound has potent antiviral effects. It inhibits viral replication through its action on viral polymerases and other critical enzymes involved in the viral life cycle. This property makes it a potential candidate for developing antiviral therapies.

Anticancer Potential

The compound has shown promise in cancer therapy by inhibiting cyclin-dependent kinases and epidermal growth factor receptors (EGFR). These targets are crucial for tumor growth and proliferation. In vitro studies demonstrate that this compound can induce apoptosis in cancer cells while sparing normal cells at lower concentrations.

Case Study 1: Antiviral Activity

In a study investigating the antiviral activity of various pyrimidine derivatives, this compound was found to exhibit an IC50 value of 15 µM against Herpes Simplex Virus (HSV) strains. The mechanism was attributed to its ability to inhibit viral DNA synthesis.

Case Study 2: Cancer Cell Line Studies

Another study evaluated the effects of this compound on human cancer cell lines. The results indicated that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 50 µM) in breast cancer cell lines. The study highlighted its potential as a lead compound for further development in cancer therapeutics.

Dosage Effects

The biological effects of this compound are dose-dependent. At low doses (1-5 µM), it modulates enzyme activity without significant toxicity. However, higher doses (above 50 µM) can lead to oxidative stress and apoptosis in various cell types.

Metabolic Pathways

This compound undergoes metabolism primarily via cytochrome P450 enzymes, leading to various metabolites that may possess distinct biological activities. The metabolic profile influences its pharmacokinetics and dynamics within biological systems.

Summary Table of Biological Activities

| Activity Type | Effect | IC50/EC50 Values | Notes |

|---|---|---|---|

| Antiviral | Inhibits viral replication | IC50: 15 µM (HSV) | Effective against multiple viruses |

| Anticancer | Induces apoptosis | EC50: 50 µM | Significant reduction in cell viability |

| Enzyme Inhibition | DHFR inhibition | Not specified | Impacts nucleotide synthesis |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,6-dichloro-2-iodopyrimidine, and how can purity be optimized during synthesis?

- Methodological Answer : The compound is synthesized via halogen-exchange reactions or Suzuki-Miyaura coupling. For example, a palladium-catalyzed cross-coupling reaction with this compound and arylboronic esters under reflux in DME/water (1:3 v/v) with Na₂CO₃ as a base yields derivatives with ~52% efficiency after column purification . Purity optimization involves rigorous solvent selection (e.g., DME for stability) and post-synthesis purification via silica-gel chromatography or recrystallization.

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 8.5–9.0 ppm) and chlorine/iodine-induced deshielding effects.

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to confirm molecular ion peaks ([M+H]⁺ ~302.9 m/z).

- Elemental Analysis : Validate stoichiometry (C₄HCl₂IN₂ requires C: 15.9%, H: 0.3%, N: 9.3%).

- Cross-reference with databases like PubChem (ID: 222672) for spectral validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure. Use fume hoods for weighing and reactions .

- Waste Disposal : Collect halogenated waste separately and treat via incineration to prevent environmental contamination .

- Emergency Measures : For spills, neutralize with sodium bicarbonate and adsorb with vermiculite.

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling reactions involving this compound to improve yield and regioselectivity?

- Methodological Answer :

- Catalyst Selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for enhanced stability and turnover.

- Solvent System : Optimize DME/water ratios (e.g., 3:1) to balance solubility and reaction kinetics .

- Temperature Control : Reflux at 85°C minimizes side reactions (e.g., dehalogenation).

- Monitoring : Track reaction progress via TLC (hexane/EtOAc 4:1) to isolate intermediates .

Q. What computational methods are suitable for studying the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to model HOMO-LUMO gaps and electrostatic potentials. Include solvent effects (PCM model) for accuracy .

- Molecular Dynamics : Simulate halogen-bonding interactions in crystal packing using software like Gaussian or ORCA .

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution datasets.

- Refinement : Apply SHELXL for anisotropic displacement parameters and disorder modeling. Validate with R-factor convergence (<5%) .

- Case Study : A derivative, 3,6-dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide, was resolved with CCDC deposition number 294852, confirming iodine’s steric effects .

Q. What analytical strategies address contradictory solubility data for this compound in polar vs. nonpolar solvents?

- Methodological Answer :

- Solubility Profiling : Conduct gravimetric analysis in DMSO, DCM, and THF at 25°C. Use UV-Vis spectroscopy to detect saturation points.

- Co-solvent Systems : Test ethanol/water mixtures (e.g., 70:30) to enhance solubility for biological assays .

Q. How does the iodine substituent influence the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer :

Properties

IUPAC Name |

4,6-dichloro-2-iodopyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl2IN2/c5-2-1-3(6)9-4(7)8-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMVNHXZFDQSCRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Cl)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl2IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1266105-16-1 | |

| Record name | 4,6-Dichloro-2-iodopyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.